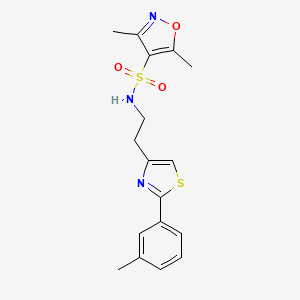

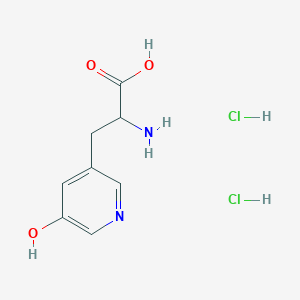

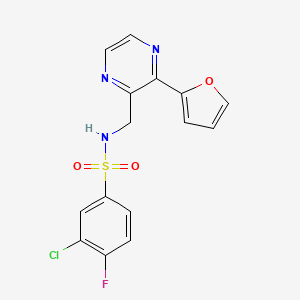

![molecular formula C7H5N4NaO2 B2371149 Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate CAS No. 2251054-34-7](/img/structure/B2371149.png)

Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[1,2,4]Triazolo[4,3-a]pyrazine derivatives are a class of compounds that have been synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .

Synthesis Analysis

The synthesis of these compounds involves several steps including substitution, acylation, cyclization, and chlorination reactions . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .Molecular Structure Analysis

The molecular structure of these compounds is complex, with a [1,2,4]triazolo[4,3-a]pyrazine nucleus bearing a ethylenediamine moiety .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution, acylation, cyclization, and chlorination .Applications De Recherche Scientifique

Medicinal Chemistry

Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a part of the [1,2,4]triazolo[4,3-a]pyrazine platform, which is used in the development of medicinal chemistry relevant building blocks . This platform provides quick and multigram access to target derivatives starting from commercially available nonexpensive reagents .

Antifungal Applications

Triazole compounds, including Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate, are known for their antifungal properties . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Antidepressant Applications

This compound is found in a wide variety of promising drugs pertaining to diversified therapeutic applications, including antidepressants .

Antipsychotic Applications

Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is also used in the formulation of antipsychotic drugs .

Antihistamine Applications

This compound is used in the development of antihistamine drugs .

Anticancer Applications

The compound has potential applications in the development of anticancer drugs .

Antioxidant Applications

Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is used in the formulation of antioxidant drugs .

Anti-inflammatory Applications

This compound is also used in the development of anti-inflammatory drugs .

Mécanisme D'action

Target of Action

Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a synthetic compound that has been found to interact with various biological targets. Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been reported to exhibit potent inhibitory activity against c-met protein kinase , a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing.

Mode of Action

It is known that triazole compounds, which are part of the compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets, leading to changes in their function or activity.

Biochemical Pathways

Given the compound’s potential interaction with c-met protein kinase , it may influence pathways related to cellular growth and regeneration.

Result of Action

Compounds with similar structures have shown promising anti-tumor activity against various cancer cell lines , suggesting potential cytotoxic effects.

Orientations Futures

Propriétés

IUPAC Name |

sodium;8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2.Na/c1-4-5-9-10-6(7(12)13)11(5)3-2-8-4;/h2-3H,1H3,(H,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWPLUVYRDIWOX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN2C1=NN=C2C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N4NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

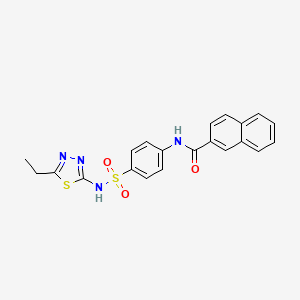

![2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2371068.png)

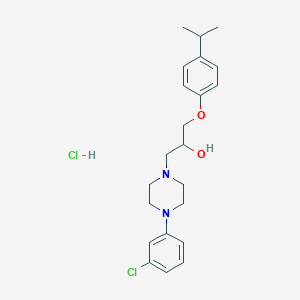

![Methyl 4-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2371072.png)

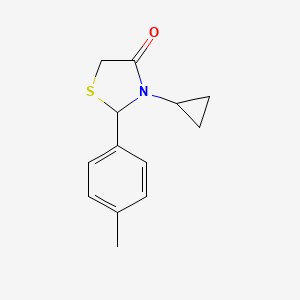

![N-[[4-(2-Oxopyrrolidin-1-yl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2371077.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2371081.png)